molecular formula C15H24N2O B2449341 2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine CAS No. 31466-52-1

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Cat. No. B2449341
CAS RN: 31466-52-1
M. Wt: 248.37
InChI Key: VFCNFXMZNXFOPY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Synthesis and Antimicrobial Studies

A series of novel compounds related to 2-(4-Ethoxy-phenyl)-2-piperidin-1-yl-ethylamine demonstrated potent to weak antimicrobial activity. Notably, specific compounds within this series exhibited significant inhibition against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 µg/ml against bacteria and 8-24 µg/ml against fungi, suggesting their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Neurological Disorders Treatment

Compounds based on a similar structural template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These findings indicate potential applications in treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , were examined for their potential antidepressant activity. These compounds inhibited the uptake of norepinephrine and serotonin and showed promising results in rodent models for antidepressant efficacy (Yardley, Husbands, Stack, Butch, Bicksler, Moyer, Muth, Andree, Fletcher, & James, 1990).

Large-Scale Chiral Synthesis

A method for the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives was developed. This process involved several steps, including the Hetero Diels–Alder reaction and reduction of ester groups, leading to the desired protected 2-aminomethyl-4-oxo-piperidine derivative without racemization (Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002).

Antiestrogenic Properties

Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, which share structural similarities with 2-(4-Ethoxy-phenyl)-2-piperidin-1-yl-ethylamine, revealed significant antiestrogenic properties. These compounds were found to inhibit the growth-stimulating action of estradiol on the immature rat uterus, indicating their potential as nonsteroidal antiestrogens (Jones, Jevnikar, Pike, Peters, Black, Thompson, Falcone, Clemens, 1984).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. It’s always a good idea to consult multiple sources and refer to the latest research findings.


properties

IUPAC Name

2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-18-14-8-6-13(7-9-14)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCNFXMZNXFOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine

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